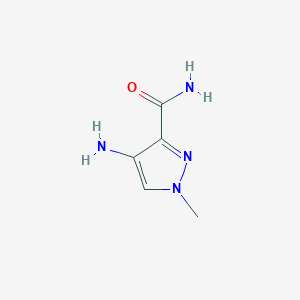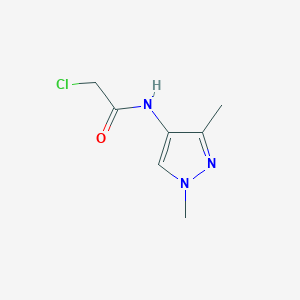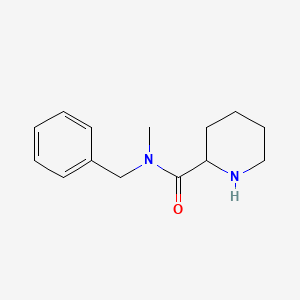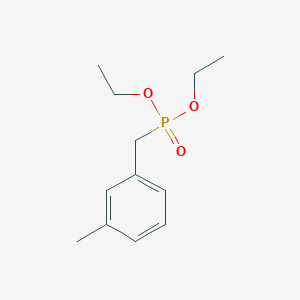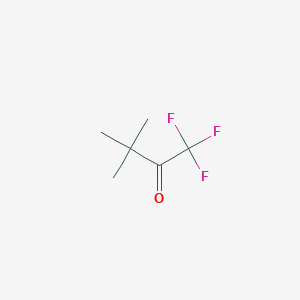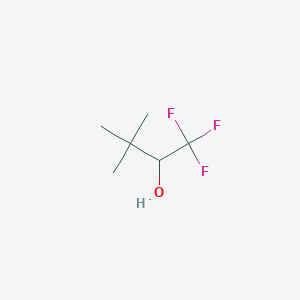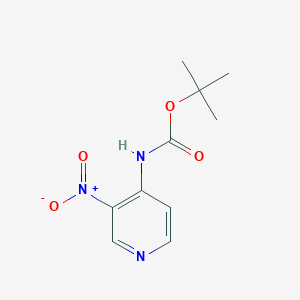
三叔丁基氧化膦
描述
tri-tert-butylphosphine oxide: is a chemical compound with the molecular formula C12H27OP tri-tert-butylphosphine oxide . This compound is characterized by the presence of three tert-butyl groups attached to a phosphine oxide core. It is commonly used in various chemical reactions and industrial applications due to its unique properties.
科学研究应用
气相分子结构测定
三叔丁基氧化膦已被用于气相电子衍射 (GED) 精炼过程,结合计算方法来确定空间位阻分子的分子结构 . 这种理论与实验之间的动态相互作用,被称为 DYNAMITE 方法,可以优化重原子骨架,同时更新轻原子位置,从而得到更精确的结构测定结果 .
金属配合物中的配体
该化合物主要用于制备金属配合物中的一齿和双齿膦配体。 这些配合物对于催化手性不对称氢化和其他不对称反应以及过渡金属偶联反应至关重要 . 配体在提高这些催化过程的反应性和选择性方面起着重要作用。
有机合成中的催化剂
三叔丁基氧化膦在各种有机合成反应中充当催化剂。 它在 Buchwald-Hartwig 交叉偶联反应、Heck 反应、Hiyama 偶联、Negishi 偶联、Sonogashira 偶联和 Suzuki-Miyaura 偶联反应中特别有效 . 这些反应是构建复杂有机分子(包括药物和聚合物)的基础。
还原剂
该化合物充当烷基二硫化物和芳香族二硫化物的还原剂 . 该应用在合成化学中很有价值,其中二硫化物还原为硫醇是一个常见的需求,特别是在某些药物和精细化学品的合成中。
开环反应的促进剂
它促进环氧化合物和氮丙啶与亲核试剂的开环 . 这是合成各种有机化合物的一个关键步骤,因为它允许将亲核试剂引入环状结构中,从而开辟了通往各种官能化产物的途径。
受阻路易斯对 (FLPs) 中的组分
三叔丁基氧化膦用作受阻路易斯对 (FLPs) 的路易斯碱组分。 这些是由于空间位阻而无法形成加合物的路易斯酸和碱的组合,但能够进行协同催化 . 已经证明 FLPs 在无金属氢活化方面非常有效,这是可持续化学应用领域的一个很有前景的研究方向。
作用机制
Target of Action
Tri-tert-butylphosphine oxide primarily targets transition metal complexes . It acts as a ligand, binding to these complexes and influencing their reactivity .
Mode of Action
The compound interacts with its targets by binding to the metal center of the complexes . This interaction can influence the electronic properties of the complex, thereby altering its reactivity . The compound’s bulky tert-butyl groups can also provide steric protection, preventing undesired side reactions .
Biochemical Pathways
For instance, it is used in palladium-catalyzed coupling reactions . The compound’s interaction with transition metal complexes can influence the course of these reactions, affecting the formation of the desired products .
Result of Action
The action of tri-tert-butylphosphine oxide results in the facilitation of various chemical transformations . By acting as a ligand for transition metal complexes, it can influence the outcome of catalytic reactions, aiding in the synthesis of a wide range of chemical compounds .
Action Environment
The efficacy and stability of tri-tert-butylphosphine oxide can be influenced by various environmental factors. For instance, the compound is sensitive to oxygen and can react to form the corresponding phosphine oxide . Therefore, it is typically handled under an inert atmosphere to prevent oxidation . The temperature and solvent used can also impact the compound’s reactivity .
生化分析
Biochemical Properties
Phosphine oxide, tris(1,1-dimethylethyl)- plays a significant role in biochemical reactions, particularly as a ligand in coordination chemistry. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can form complexes with metal ions, which are crucial in catalytic processes. The nature of these interactions often involves coordination bonds where the phosphine oxide acts as a donor, providing electron density to the metal center, thereby stabilizing the complex and facilitating the catalytic activity .
Cellular Effects
Phosphine oxide, tris(1,1-dimethylethyl)- has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with metal ions can modulate the activity of metalloenzymes, which are essential in numerous metabolic pathways. This modulation can lead to changes in the expression of genes involved in these pathways, thereby impacting cellular function .
Molecular Mechanism
The molecular mechanism of action of phosphine oxide, tris(1,1-dimethylethyl)- involves its ability to bind to biomolecules, particularly metal ions. This binding can result in enzyme inhibition or activation, depending on the specific enzyme and the context of the interaction. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of phosphine oxide, tris(1,1-dimethylethyl)- can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains relatively stable under standard laboratory conditions, but its reactivity can lead to gradual degradation, especially in the presence of reactive species. Long-term exposure to this compound in in vitro or in vivo studies has shown consistent effects on cellular metabolism and function .
Dosage Effects in Animal Models
The effects of phosphine oxide, tris(1,1-dimethylethyl)- vary with different dosages in animal models. At lower doses, it can enhance certain biochemical pathways by activating specific enzymes. At higher doses, it may exhibit toxic or adverse effects, such as enzyme inhibition or disruption of cellular homeostasis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical activity without causing toxicity .
Metabolic Pathways
Phosphine oxide, tris(1,1-dimethylethyl)- is involved in various metabolic pathways, primarily through its interaction with metalloenzymes. These enzymes often require metal ion cofactors for their activity, and the phosphine oxide can modulate this activity by stabilizing or destabilizing the metal ion complex. This modulation can affect metabolic flux and the levels of specific metabolites within the cell .
Transport and Distribution
Within cells and tissues, phosphine oxide, tris(1,1-dimethylethyl)- is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments where it can exert its biochemical effects. The compound’s lipophilic nature allows it to diffuse across cell membranes, contributing to its distribution within the cell .
Subcellular Localization
Phosphine oxide, tris(1,1-dimethylethyl)- is localized to specific subcellular compartments, such as the cytoplasm and organelles like mitochondria. This localization is often directed by targeting signals or post-translational modifications that guide the compound to its site of action. Its activity and function can be influenced by its subcellular localization, as it interacts with different biomolecules in these compartments .
准备方法
Synthetic Routes and Reaction Conditions: tri-tert-butylphosphine oxide can be synthesized through the reaction of tri-tert-butylphosphine with an oxidizing agent. One common method involves the oxidation of tri-tert-butylphosphine using hydrogen peroxide or molecular oxygen under controlled conditions. The reaction typically proceeds as follows:
(C(CH3
属性
IUPAC Name |
2-ditert-butylphosphoryl-2-methylpropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27OP/c1-10(2,3)14(13,11(4,5)6)12(7,8)9/h1-9H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDZUKJFHNQLAMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(=O)(C(C)(C)C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27OP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10448616 | |
| Record name | Phosphine oxide, tris(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10448616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6866-70-2 | |
| Record name | Phosphine oxide, tris(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10448616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What makes tri-tert-butylphosphine oxide interesting for structural studies of metal complexes?
A: Tri-tert-butylphosphine oxide (tBu3PO) is a sterically demanding ligand, meaning its bulky tert-butyl groups influence the geometry and reactivity of metal complexes it coordinates to. This property makes it a valuable tool for studying steric effects in coordination chemistry. For example, in lanthanide triflate complexes, tBu3PO coordinates to the metal center in a way that forces triflate ions to remain associated in solution, as confirmed by NMR spectroscopy [].
Q2: How does the DYNAMITE method improve structural determination of molecules like tri-tert-butylphosphine oxide?
A: Traditional gas-phase electron diffraction (GED) methods can be limited when studying large, sterically crowded molecules like tri-tert-butylphosphine oxide. The DYNAMITE (DYNAMic Interaction of Theory and Experiment) method overcomes these limitations by combining GED data with computational methods, such as molecular mechanics. This allows for the dynamic refinement of light-atom positions (like hydrogen) during the GED refinement process, leading to a more accurate determination of the heavy-atom framework, as demonstrated in the study of tri-tert-butylphosphine oxide's molecular structure [].
Q3: What insights did the SEMTEX method provide about the structure of tri-tert-butylphosphine oxide?
A: The SEMTEX (Structure Enhancement Methodology using Theory and EXperiment) method combines experimental GED data with ab initio calculations and molecular mechanics. Applying this method to tri-tert-butylphosphine oxide revealed a shorter P-O bond length than previously reported []. This finding supports the characterization of the molecule as O=PBut3, suggesting a double bond character in the P-O bond, rather than O(-)-P+But3.
Q4: Can you explain the solution behavior of lanthanide complexes with tri-tert-butylphosphine oxide?
A: Lanthanide complexes with tBu3PO, like [Ln(H2O)5(Cy3PO)2]·2R3PO·(OTf)3 (where Ln represents various lanthanides and R is a bulky group), exhibit interesting solution behavior. NMR studies reveal that triflate ions remain associated with the complex even in solution, a phenomenon attributed to the steric influence of the bulky phosphine oxide ligands []. Furthermore, these complexes demonstrate Lewis acidity, capable of interacting with other phosphines through protonation or hydrogen bonding, as observed in reactions with various phosphine molecules [].
Q5: How does tri-tert-butylphosphine oxide compare to tricyclohexylphosphine oxide in terms of coordinating to lanthanides?
A: Both tri-tert-butylphosphine oxide (tBu3PO) and tricyclohexylphosphine oxide (Cy3PO) are bulky phosphine oxides used as ligands in lanthanide complexes. While they share similarities in their coordination behavior, the steric bulk of the tert-butyl groups in tBu3PO is more pronounced than the cyclohexyl groups in Cy3PO. This difference can lead to variations in complex stability, reactivity, and solution behavior, making the choice between the two ligands dependent on the specific application. [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(4-Chloro-2-fluorophenyl)amino]-4-oxobutanoic acid](/img/structure/B1366646.png)
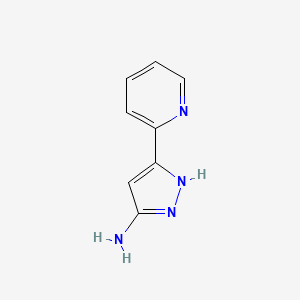
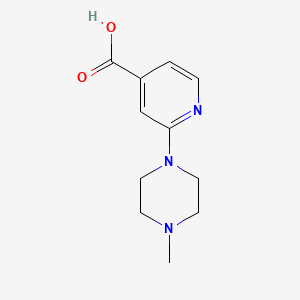


![4-Phenyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1366658.png)
